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Compound of Interest

Compound Name: DNA2 inhibitor C5

Cat. No.: B1670840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The DNA2 nuclease/helicase is a critical enzyme in DNA replication and repair, making it a

compelling target for cancer therapy. This guide provides a comparative analysis of the cross-

reactivity and selectivity of the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic

acid) against other enzymes. The information is intended to assist researchers in evaluating

C5's suitability for their studies and to provide a baseline for the development of more potent

and selective DNA2 inhibitors.

Performance Comparison of DNA2 Inhibitors
The following tables summarize the available quantitative data for C5 and comparable DNA2

inhibitors. This data is essential for understanding the potency and selectivity of these

compounds.

Table 1: Potency Against DNA2
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Compound Target Assay Type IC50 Reference

C5 Human DNA2 Nuclease Activity 20 µM [1][2]

Human DNA2
DNA Binding

(EMSA)
~30 µM [1]

NSC-105808 Human DNA2 Nuclease Activity 1.49 µM [3]

Yeast DNA2 Nuclease Activity 2.0 µM [3]

d16 Human DNA2
Cellular

Proliferation

More potent than

C5
[4]

Table 2: Selectivity and Cross-Reactivity Profile

Compound Off-Target Assay Type Activity Reference

C5 FEN1 Nuclease Activity Poor inhibition [1]

EXO1 Nuclease Activity Poor inhibition [1]

NSC-105808 EXO1 Nuclease Activity No inhibition [3]

DNA2 ATPase

Activity
ATPase Assay No effect [3]

DNA2 DNA

Binding
- No effect [3]

Kinase Panel Not Available Not Available

Data not publicly

available for C5,

NSC-105808, or

d16.

Summary of Findings:

C5 is a moderately potent inhibitor of DNA2's nuclease and DNA binding activities.[1][2] It

demonstrates specificity for DNA2 over the structurally related nucleases FEN1 and EXO1.

[1]
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NSC-105808 is a more potent inhibitor of DNA2 nuclease activity than C5.[3] It also shows

selectivity against EXO1 and, notably, does not inhibit the ATPase or DNA binding functions

of DNA2, suggesting a different mechanism of action compared to C5.[3]

d16, an analog of C5, has been reported to have greater cellular potency than C5, though

specific IC50 values are not yet publicly available.[4]

A significant gap in the current knowledge is the lack of comprehensive kinase profiling data

for any of these DNA2 inhibitors. Such data is crucial for a complete understanding of their

off-target effects and potential for clinical development.

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key assays used to characterize DNA2 inhibitors.

In Vitro Nuclease Activity Assay
This assay measures the ability of an inhibitor to block the nuclease activity of DNA2 on a DNA

substrate.

Materials:

Purified recombinant human DNA2 protein

Fluorescently or radioactively labeled DNA flap substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)

DNA2 inhibitor (e.g., C5) dissolved in DMSO

Stop solution (e.g., formamide with a tracking dye)

Denaturing polyacrylamide gel

Gel imaging system

Procedure:
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Prepare reaction mixtures containing assay buffer, DNA2 enzyme, and varying

concentrations of the inhibitor (or DMSO as a control).

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes at room

temperature) to allow for binding.

Initiate the reaction by adding the labeled DNA substrate.

Incubate the reaction at 37°C for a time determined to be within the linear range of the

enzyme's activity.

Stop the reaction by adding the stop solution.

Denature the samples by heating.

Separate the substrate and cleavage products by denaturing polyacrylamide gel

electrophoresis.

Visualize the gel using an appropriate imaging system and quantify the amount of cleaved

product.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for DNA
Binding
EMSA is used to assess the ability of an inhibitor to prevent the binding of DNA2 to its DNA

substrate.

Materials:

Purified recombinant human DNA2 protein

Labeled DNA probe (e.g., a flap DNA structure)

Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
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DNA2 inhibitor (e.g., C5) dissolved in DMSO

Non-denaturing polyacrylamide gel

Gel electrophoresis apparatus and buffer

Gel imaging system

Procedure:

Prepare binding reactions containing binding buffer, labeled DNA probe, and varying

concentrations of the inhibitor (or DMSO as a control).

Add the DNA2 protein to the reaction mixtures.

Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow

for the formation of DNA-protein complexes.

Load the samples onto a non-denaturing polyacrylamide gel.

Perform electrophoresis to separate the free DNA probe from the DNA-protein complexes.

Visualize the gel using an appropriate imaging system.

Quantify the amount of shifted (protein-bound) DNA probe in each lane.

Calculate the percentage of inhibition of DNA binding for each inhibitor concentration.

Signaling Pathways and Experimental Workflows
Understanding the context in which DNA2 operates is crucial for interpreting inhibitor data. The

following diagrams, generated using the DOT language, illustrate the role of DNA2 in key

cellular processes and a typical workflow for inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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